molecular formula C6H5ClN4 B15250911 6-Chloroimidazo[1,2-a]pyrimidin-3-amine

6-Chloroimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B15250911
M. Wt: 168.58 g/mol
InChI Key: CUYICNBAOWTYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 3rd position of the imidazo[1,2-a]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, purity, and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, oxidized or reduced derivatives, and more complex heterocyclic compounds resulting from cyclization .

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

6-Chloroimidazo[1,2-a]pyrimidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2

InChI Key

CUYICNBAOWTYFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Cl)N

Origin of Product

United States

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